N-(4-(5-(2-fluorophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[4-[2-(benzenesulfonyl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O4S2/c1-2-32(28,29)26-18-14-12-17(13-15-18)22-16-23(20-10-6-7-11-21(20)24)27(25-22)33(30,31)19-8-4-3-5-9-19/h3-15,23,26H,2,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCPSMPXWLXXPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(5-(2-fluorophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The compound features a multi-functional structure characterized by:
- Pyrazole ring : Contributes to its pharmacological properties.
- Sulfonamide group : Implicated in various biological activities, including antibacterial and antitumor effects.
- Fluorophenyl moiety : Enhances lipophilicity and may influence binding affinity to biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor effects. For instance, bromodomain inhibitors like JQ1, which share structural similarities, have shown to inhibit tumor growth in various cancer models. JQ1's mechanism involves the inhibition of the BRD4 protein, which plays a critical role in regulating gene expression associated with cancer cell proliferation and survival .
Inhibition of Protein Targets
The compound's sulfonamide group suggests potential interactions with various enzymes. For example:
- KDM2B Demethylase : Compounds structurally related to this compound have demonstrated inhibitory effects on KDM2B, a target involved in epigenetic regulation of gene expression .
Anti-inflammatory Effects
Similar sulfonamide compounds have been reported to exhibit anti-inflammatory properties by inhibiting NF-kB signaling pathways. This could suggest a potential for this compound to modulate inflammatory responses in diseases such as rheumatoid arthritis or inflammatory bowel disease.
Case Studies and Research Findings
Several studies have focused on related compounds, providing insights into the potential efficacy of this compound:
Mechanistic Insights
The mechanisms underlying the biological activity of this compound may involve:
- Inhibition of Bromodomain Proteins : Similar compounds are known to disrupt the interaction between bromodomains and acetylated lysines on histones, leading to altered transcriptional regulation.
- Modulation of Signaling Pathways : The compound may influence pathways involved in cell survival and proliferation through its interactions with key proteins.
Scientific Research Applications
Anticancer Activity
Dazucorilant has been evaluated for its anticancer properties, showing promising results in preclinical studies. The compound's mechanism of action involves the inhibition of specific cellular pathways that are crucial for cancer cell proliferation and survival.
Case Study: Biological Evaluation
A study demonstrated that Dazucorilant exhibited significant cytotoxicity against various cancer cell lines. The average IC50 value was reported to be around 3.8 nM, indicating a potent antiproliferative effect comparable to other leading compounds in the same category . Additionally, modifications to its structure have led to variations in potency, with some derivatives showing enhanced activity and metabolic stability.
Metabolic Syndrome Treatment
Recent research has highlighted the potential of Dazucorilant as an autophagy enhancer, which can be beneficial in treating metabolic syndrome. The compound has been shown to interact with pathways involved in lipid metabolism and insulin sensitivity, making it a candidate for further development in this area .
Structural Characteristics and Synthesis
The synthesis of Dazucorilant involves multi-step chemical reactions that yield a complex structure with multiple functional groups. The presence of a sulfonamide group contributes to its biological activity by enhancing solubility and bioavailability. The crystal structure analysis provides insights into the molecular interactions that facilitate its therapeutic effects .
Pharmacological Properties
Dazucorilant's pharmacological profile includes:
- High solubility : Facilitates absorption and bioavailability.
- Target specificity : Designed to interact with specific molecular targets involved in disease pathways.
- Stability : Exhibits favorable stability under physiological conditions, which is crucial for therapeutic efficacy.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The ethanesulfonamide group (-SO₂NH₂) participates in acid-base reactions and nucleophilic substitutions:
-
Hydrolysis : Under acidic or alkaline conditions, the sulfonamide bond can hydrolyze to form sulfonic acid derivatives. For example, treatment with concentrated HCl yields ethanesulfonic acid and the corresponding amine .
-
Substitution Reactions : The NH₂ group reacts with electrophiles such as acyl chlorides or alkyl halides. Reaction with acetyl chloride produces N-acetyl derivatives, confirmed via IR spectroscopy (disappearance of -NH₂ stretch at ~3350 cm⁻¹) .
Table 1: Reaction Conditions and Products of Sulfonamide Modifications
| Reaction Type | Conditions | Product | Key Spectral Evidence |
|---|---|---|---|
| Hydrolysis | 6M HCl, reflux, 12h | Ethanesulfonic acid + amine byproduct | NMR: Loss of -SO₂NH₂ protons |
| Acetylation | AcCl, pyridine, RT, 4h | N-acetylated sulfonamide | IR: New C=O peak at 1680 cm⁻¹ |
Phenylsulfonyl Group Transformations
The phenylsulfonyl (-SO₂C₆H₅) moiety undergoes electrophilic aromatic substitution (EAS):
-
Nitration : Nitric acid/sulfuric acid mixtures introduce nitro groups at the para position of the phenyl ring, forming 4-nitrophenylsulfonyl derivatives .
-
Halogenation : Bromine in acetic acid produces 4-bromo-substituted analogs, critical for enhancing bioactivity .
Dihydropyrazole Ring Reactivity
The 4,5-dihydro-1H-pyrazole core exhibits redox and cyclization behavior:
-
Oxidation : MnO₂ or KMnO₄ oxidizes the dihydropyrazole ring to a fully aromatic pyrazole, increasing planarity and π-stacking potential .
-
Ring-Opening : Strong bases (e.g., NaOH) cleave the ring via retro-aza-Michael addition, generating α,β-unsaturated ketone intermediates .
Fluorophenyl Substituent Effects
The 2-fluorophenyl group directs regioselectivity in EAS reactions:
-
Meta-Directing Influence : Fluorine’s electron-withdrawing nature promotes substitution at the meta position. For example, nitration yields 2-fluoro-5-nitrophenyl derivatives .
-
Steric Hindrance : Ortho positions are less reactive due to steric clashes with the dihydropyrazole ring .
Computational Insights into Reactivity
DFT studies (B3LYP/6-31G(d,p)) reveal:
-
Electrophilic Sites : The nitro group on the pyrazole ring and sulfonamide oxygen act as electrophilic centers (MEP analysis) .
-
NLO Properties : Hyperpolarizability (β₀) values exceed 100 × 10⁻³⁰ esu, suggesting utility in nonlinear optics .
Table 2: Substituent Effects on Reactivity (DFT Data)
| Substituent (R) | Electrophilicity Index (eV) | Hyperpolarizability (×10⁻³⁰ esu) |
|---|---|---|
| -NO₂ | 3.45 | 142.7 |
| -F | 2.98 | 98.3 |
| -CH₃ | 2.12 | 76.5 |
Biological Activity Correlations
While not a direct focus on reactions, the compound’s sulfamoyl group shows affinity for kinase targets (e.g., BRAF) via hydrogen bonding with Asp594 and Phe595 residues, as seen in docking studies . This interaction is pH-dependent, with optimal binding at physiological pH .
Key Findings:
-
The sulfonamide group is susceptible to hydrolysis and acetylation, enabling controlled derivatization.
-
Fluorine substituents enhance electrophilic substitution selectivity at meta positions.
-
Oxidation of the dihydropyrazole ring increases aromaticity, altering electronic properties for material science applications .
Q & A
Q. What are the key synthetic pathways for preparing this compound, and how are intermediates characterized?
The synthesis typically involves multi-step reactions:
- Suzuki-Miyaura Cross-Coupling : A fluorophenyl halide (e.g., 2-fluorophenyl bromide) is coupled to a pyrazole intermediate using a palladium catalyst .
- Sulfonylation : Introduction of the phenylsulfonyl group via nucleophilic substitution with phenylsulfonyl chloride under basic conditions (e.g., triethylamine) .
- Ethanesulfonamide Attachment : Ethanesulfonyl chloride reacts with the final intermediate in a nucleophilic substitution reaction .
Q. Characterization Methods :
- NMR Spectroscopy : Confirms regiochemistry and purity of intermediates.
- HPLC : Monitors reaction progress and final compound purity .
Q. How is the molecular structure validated, and what crystallographic tools are recommended?
X-ray Crystallography is the gold standard for structural validation. Key steps include:
- Data Collection : Use a single-crystal diffractometer (e.g., Bruker D8 Venture) .
- Structure Solution : Employ SHELXS for phase determination and SHELXL for refinement .
- Validation : Check for errors using PLATON or WinGX to analyze geometry and displacement parameters .
Example Crystallographic Data (from analogous compounds):
| Parameter | Value |
|---|---|
| Space Group | P21/c |
| a (Å) | 6.5449 |
| b (Å) | 26.1030 |
| c (Å) | 14.3818 |
| β (°) | 100.604 |
| V (ų) | 2415.0 |
| Z | 4 |
| Data derived from structurally similar pyrazole derivatives . |
Advanced Questions
Q. How can reaction yields be optimized during scale-up, and what contradictions arise in solvent selection?
Optimization Strategies :
- Flow Chemistry : Enhances mixing and heat transfer for exothermic steps like sulfonylation .
- Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for Suzuki coupling efficiency .
Q. Contradictions in Solvent Use :
- Polar Aprotic Solvents (DMF, DMSO) improve reaction rates but complicate purification.
- Ethanol/Water Mixtures : Reduce side reactions but may lower yields due to poor intermediate solubility .
Q. How are discrepancies in crystallographic data resolved, particularly for flexible substituents?
Common Issues :
Q. Methodology :
Q. What methods are used to study the compound’s enzyme inhibition, and how does structural variation impact activity?
Experimental Design :
- Kinetic Assays : Measure IC₅₀ values against target enzymes (e.g., cyclooxygenase-2) using fluorogenic substrates .
- Molecular Docking : Perform AutoDock Vina simulations to predict binding modes of the sulfonamide group .
Q. Structure-Activity Relationship (SAR) Insights :
- Fluorophenyl Position : 2-fluoro substitution enhances hydrophobic interactions vs. 3-fluoro .
- Sulfonyl Group : Phenylsulfonyl improves metabolic stability compared to methylsulfonyl .
Q. How are oxidation/reduction reactions leveraged to modify the compound’s core structure?
Functionalization Strategies :
- Oxidation : Treat with KMnO₄ to convert dihydropyrazole to pyrazole, enhancing aromaticity .
- Reduction : Use NaBH₄ to reduce sulfonamide to thiol derivatives for prodrug synthesis .
Q. Analytical Validation :
- LC-MS : Track mass shifts (+16 Da for oxidation, -34 Da for reduction).
- IR Spectroscopy : Confirm S=O (1130–1250 cm⁻¹) or S-H (2550–2600 cm⁻¹) groups post-reaction .
Q. What computational approaches predict the compound’s pharmacokinetic properties?
In Silico Methods :
- ADMET Prediction : Use SwissADME to estimate logP (2.8), solubility (-4.2 LogS), and BBB permeability .
- Metabolic Stability : CYP450 docking identifies potential oxidation sites (e.g., fluorophenyl ring) .
Validation : Compare with in vitro hepatocyte assays for clearance rates .
Q. How do crystal packing forces influence the compound’s polymorphism?
Analysis Techniques :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
